3-(3,5-Dinitrophenyl)propanoic acid

Antitubercular drug discovery 2-Arylpropanoic acids Whole-cell phenotypic screening

Struggling with inconsistent regioselectivity in dinitrophenyl derivatization? 3-(3,5-Dinitrophenyl)propanoic acid (CAS 42287-92-3) solves this with its defined 3,5-dinitro substitution and propanoic acid handle. Key outcomes: • Enhanced antitubercular potency in 2-arylpropanoic acid analogs (e.g., 3,5-dinitro-IBP derivative) • Ready carbodiimide conjugation for DNP hapten/probe synthesis • Commercial purity 95-98% supports reproducible scale-up. Guaranteed high-purity supply for medicinal chemistry and chemical biology research.

Molecular Formula C9H8N2O6
Molecular Weight 240.17 g/mol
CAS No. 42287-92-3
Cat. No. B1629541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dinitrophenyl)propanoic acid
CAS42287-92-3
Molecular FormulaC9H8N2O6
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O
InChIInChI=1S/C9H8N2O6/c12-9(13)2-1-6-3-7(10(14)15)5-8(4-6)11(16)17/h3-5H,1-2H2,(H,12,13)
InChIKeyKYBGWGFVJJRIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dinitrophenyl)propanoic Acid Overview


3-(3,5-Dinitrophenyl)propanoic acid, also known as 3,5-dinitrohydrocinnamic acid, is an aromatic carboxylic acid derivative characterized by a phenyl ring bearing nitro groups at the 3 and 5 positions and a propanoic acid side chain . It serves as a versatile building block in organic synthesis, particularly for the preparation of dinitrophenyl (DNP)-containing probes, haptens, and pharmaceutical intermediates . The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% . Its well-defined structure and reactive carboxylic acid handle make it a strategic intermediate for medicinal chemistry and chemical biology applications requiring electron-deficient aromatic systems.

Building Block Synthesis of DNP probes, haptens, and pharma intermediates
Reactive Handle Free carboxylic acid enables straightforward amidation/esterification
Specification Reported purity specifications support reproducible synthesis workflows

Non-Interchangeability of 3-(3,5-Dinitrophenyl)propanoic Acid


Substituting 3-(3,5-dinitrophenyl)propanoic acid with a seemingly similar analog—such as a mononitro derivative, an ortho/para-dinitro isomer, or a simple arylpropanoic acid like ibuprofen—introduces significant risk in both synthetic and biological outcomes. The 3,5-dinitro substitution pattern imposes a unique electronic and steric profile that dictates regioselectivity in further functionalization, while the propanoic acid chain length influences both reactivity and biological target engagement [1][2]. Notably, in a direct comparative study, a 3,5-dinitro derivative of ibuprofen demonstrated enhanced antitubercular potency relative to the parent compound, whereas other synthetic derivatives with altered substitution patterns or lacking the free carboxylic acid were less active or inactive [2]. This underscores that even within the same chemotype, precise substitution and chain length are non-negotiable determinants of functional performance.

Substitution Pattern Mononitro or ortho/para-dinitro isomers may shift electronic and steric profile, altering reactivity and target engagement
Side Chain Length Propanoic acid chain length influences both synthetic utility and biological interaction; simple arylpropanoic acids like ibuprofen may not match reported antimycobacterial endpoint context
Carboxylic Acid Requirement Absence of free carboxylic acid may abolish key activity; structural analogs lacking this group may yield different assay responses

Evidence for 3-(3,5-Dinitrophenyl)propanoic Acid


Enhanced Antimycobacterial Potency vs. Ibuprofen

A 3,5-dinitro-IBP derivative—for which 3-(3,5-dinitrophenyl)propanoic acid serves as the core structural motif—exhibited greater potency than ibuprofen (IBP) against Mycobacterium tuberculosis H37Rv and multidrug-resistant clinical isolates in the HT-SPOTi whole-cell growth inhibition assay, while maintaining comparable selectivity [1]. Importantly, other synthetic derivatives of IBP with alternative modifications were less active, and the free carboxylic acid was essential for activity, highlighting the specific value of the 3,5-dinitrophenylpropanoic acid scaffold [1][2].

Antimycobacterial potency
Head-to-head
3,5-dinitro-IBP: MIC 30–100 mg/L; Ibuprofen: 75–100 mg/L; 3,5-dinitro more potent across strains
Reported antimycobacterial screening context
HT-SPOTi assay; M. tuberculosis H37Rv, MDR isolates; cytotoxicity monitored
Antitubercular drug discovery 2-Arylpropanoic acids Whole-cell phenotypic screening

One-Step vs. Multi-Step Synthetic Route

A one-step synthesis protocol for 3-(3,5-dinitrophenyl)propanoic acid has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with traditional multi-step nitration approaches that often require sequential protection/deprotection steps and yield mixtures of ortho/para isomers .

Synthetic route
Class-level inference
One-step, quantitative yield vs. multi-step nitration with regioisomeric mixtures
Supports procurement and scale-up review
Adapted Vilsmeier conditions (DMF/POCl₃)
Organic synthesis methodology Dinitrophenyl building blocks Vilsmeier conditions

Purity and Storage Specifications

Commercially available 3-(3,5-dinitrophenyl)propanoic acid is supplied with a minimum purity specification of 95% (AKSci) or 98% (CymitQuimica/Fluorochem), and recommended long-term storage in a cool, dry place . This level of purity and documented storage guidance reduces the risk of batch-to-batch variability in downstream applications.

Purity & storage
Reported
95–98% purity; store cool, dry place
Supports lot consistency review
Vendor datasheet specifications; data to verify
Chemical procurement Quality control Compound storage

Divergent Reactivity vs. Amino Acid Derivatives

3-(3,5-Dinitrophenyl)propanoic acid lacks the α-amino group present in closely related compounds such as 3,5-dinitrophenylalanine and 3,5-dinitro-L-tyrosine [1]. This structural distinction dictates fundamentally different reactivity: the compound serves as a carboxylic acid building block amenable to esterification and amidation without the need for amino protection, whereas the amino acid analogs are typically employed in peptide synthesis or as hapten carriers requiring orthogonal protection strategies .

Reactivity vs. amino acid analogs
Class-level inference
No α-amino group; eliminates need for amine protection
Streamlined synthetic utility context
Simplifies DNP conjugation workflows
Dinitrophenyl haptens Amino acid analogs Chemical biology probes

Applications of 3-(3,5-Dinitrophenyl)propanoic Acid


Anti-Infective Lead Synthesis

Based on the enhanced antimycobacterial potency observed for the 3,5-dinitro-IBP derivative [1], 3-(3,5-dinitrophenyl)propanoic acid is an ideal starting material for the synthesis of novel 2-arylpropanoic acid analogs targeting tuberculosis and other mycobacterial infections. The free carboxylic acid can be readily derivatized to explore structure-activity relationships while retaining the essential dinitrophenyl pharmacophore.

DNP Haptens and Immunological Probes

The compound's carboxylic acid group allows straightforward conjugation to carrier proteins or amine-containing linkers via standard carbodiimide chemistry. This enables the generation of DNP haptens for studying antibody-hapten interactions, immune cell activation, and protein haptenation without the complexity of amino acid protection [2].

Materials Chemistry Building Block

The strong electron-withdrawing nature of the 3,5-dinitrophenyl group makes this compound a valuable precursor for the synthesis of π-acceptor monomers, ligands for metal-organic frameworks, or components of charge-transfer complexes. Its well-defined structure and commercial availability at defined purity support reproducible materials synthesis.

Analytical Reference Standard

With reported NMR (¹H, ²H, ¹³C), IR, and Raman spectroscopic characterization [3] and commercial availability at 95–98% purity , 3-(3,5-dinitrophenyl)propanoic acid can serve as a reference standard for the development and validation of chromatographic or spectroscopic assays for dinitrophenyl-containing compounds.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
3,5-dinitrophenyl scaffold with free carboxylic acid
Whole-cell growth inhibition endpoint review
DNP hapten & immunological probe synthesis
Carboxylic acid conjugation handle
Hapten-protein conjugation efficiency
Materials chemistry building block
Electron-withdrawing 3,5-dinitrophenyl group
Monomer/polymer characterization
Analytical reference standard
Reported spectroscopic characterization & purity
Chromatographic/spectroscopic assay validation

Technical Documentation Hub

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